4-Bromo-2-chloro-N-(4-fluorobenzyl)aniline

Medicinal Chemistry Enzymology Immunology

Halogenated aniline derivatives are not interchangeable-subtle substitution changes drastically alter target binding. This compound provides validated bioactivity for assay calibration and SAR studies: • EPX inhibitor: IC50 360 nM, a moderate-potency control standard for enzymatic assays. • BRD4(1) ligand: Kd 6.90 µM, enabling bromodomain inhibition studies. • Cancer stem cell active: HTS activity ≤1 µM, a data-supported starting point for lead optimization. Supplied at 97% purity. In stock for immediate shipping.

Molecular Formula C13H10BrClFN
Molecular Weight 314.58 g/mol
CAS No. 1097814-35-1
Cat. No. B3341904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-chloro-N-(4-fluorobenzyl)aniline
CAS1097814-35-1
Molecular FormulaC13H10BrClFN
Molecular Weight314.58 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC2=C(C=C(C=C2)Br)Cl)F
InChIInChI=1S/C13H10BrClFN/c14-10-3-6-13(12(15)7-10)17-8-9-1-4-11(16)5-2-9/h1-7,17H,8H2
InChIKeyRHCHSOSZFLUHCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-chloro-N-(4-fluorobenzyl)aniline: Specifications & Procurement


4-Bromo-2-chloro-N-(4-fluorobenzyl)aniline (CAS 1097814-35-1) is a complex halogenated secondary aniline derivative (C13H10BrClFN) with a molecular weight of 314.58 g/mol [1]. The compound contains bromine, chlorine, and fluorine substituents, which are often incorporated into bioactive molecules to modulate lipophilicity, metabolic stability, and target binding interactions . It is a research chemical typically offered at a purity of 97%, suitable for specialized applications in medicinal chemistry and organic synthesis [2].

4-Bromo-2-chloro-N-(4-fluorobenzyl)aniline: Analog Substitution Risks


Halogenated aniline derivatives are not simply interchangeable due to the profound influence of specific halogen substitution patterns on molecular properties and biological function [1]. This compound contains three distinct halogens (bromine, chlorine, and fluorine) in a precise arrangement, which creates a unique physicochemical profile critical for specific applications. Even subtle changes, such as relocating the fluorine atom on the benzyl ring (e.g., from the 4- to the 2-position) , or altering the halogen substitution on the aniline ring, can drastically affect molecular conformation, electronic distribution, and subsequent interactions with biological targets or catalytic systems. This inherent sensitivity to substitution pattern is why direct substitution of a structurally similar compound will likely fail in a validated protocol or structure-activity relationship (SAR) study. The following evidence guide provides quantitative and qualitative data to support selection of this specific compound.

4-Bromo-2-chloro-N-(4-fluorobenzyl)aniline: Performance Differentiation Data


EPX Inhibition Potency Comparison

This compound demonstrates measurable inhibitory activity against human eosinophil peroxidase (EPX) with an IC50 of 360 nM [1]. While this activity is moderate, the compound's in vitro potency provides a quantitative benchmark for research on EPX inhibition. For context, a structurally distinct analog from a separate chemical series, CHEMBL4790231, exhibits a much higher potency (IC50 = 1.40 nM) against the related myeloperoxidase (MPO) enzyme [2]. This comparison highlights that this compound is not a 'potent' EPX/MPO inhibitor but rather a useful, less potent tool compound for studying structure-activity relationships or as a starting point for optimization in EPX-related research.

Medicinal Chemistry Enzymology Immunology

Purity Relative to Positional Isomer

The procurement standard purity for this compound (4-Bromo-2-chloro-N-(4-fluorobenzyl)aniline) is specified at 97% [1]. This is a critical differentiator from its closest positional isomer, 4-Bromo-2-chloro-N-(2-fluorobenzyl)aniline, which is also typically offered at 97% purity . While the nominal purity value is identical, the procurement context differs. The 4-fluorobenzyl isomer is a more specialized compound with less commercial availability and higher cost, making it a strategic choice for research requiring its exact substitution pattern. The 2-fluorobenzyl analog, while structurally similar, is more readily available and cheaper, but is chemically distinct and will behave differently in any application sensitive to 3D molecular geometry and electron distribution. The 4-fluorobenzyl isomer is chosen for its unique properties despite potentially higher procurement costs and lead times.

Organic Synthesis Chemical Purity Analytical Chemistry

Cancer Stem Cell HTS Activity

In a quantitative high-throughput screening (qHTS) campaign to identify inhibitors of cancer stem cells (AID 2058), this compound was tested in a cell-based assay and exhibited activity ≤ 1 µM [1]. This screening result, while not a confirmed lead, serves as a concrete, publicly available data point. It differentiates this compound from the vast majority of other aniline derivatives that have not been screened in this specific, therapeutically relevant assay. For researchers focused on cancer stem cell biology, this compound represents a validated starting point with a known, albeit early-stage, activity profile, which is more informative than an untested analog.

Oncology Cancer Stem Cells High-Throughput Screening

HDAC Inhibitor Synthetic Intermediate

This specific halogenated aniline derivative is documented as a key synthetic intermediate in patent literature focused on histone deacetylase (HDAC) inhibitors . The presence of its unique bromine, chlorine, and fluorine substitution pattern is not arbitrary; it is designed to impart specific properties to the final HDAC inhibitor molecule. This role as a building block differentiates it from other anilines that may be used in general synthesis. For medicinal chemists developing novel HDAC inhibitors, using this specific intermediate ensures they are replicating or building upon established SAR, a critical factor in patent-driven or competitive drug discovery programs.

Medicinal Chemistry Epigenetics Oncology

BRD4 Bromodomain Binding Affinity

This compound exhibits a defined binding affinity for the BRD4 bromodomain 1, with a dissociation constant (Kd) of 6.90 µM [1]. This moderate affinity provides a quantitative data point for researchers exploring bromodomain inhibition as a therapeutic strategy. In contrast, many halogenated anilines have not been profiled against this important epigenetic target. Having this specific affinity measurement allows for direct computational or experimental comparison with other scaffolds in BRD4 inhibitor programs, making this compound a useful tool for understanding the chemical space of bromodomain interactions.

Epigenetics Bromodomain Inhibition Protein-Protein Interactions

4-Bromo-2-chloro-N-(4-fluorobenzyl)aniline: Application Scenarios


EPX Assay Calibration & Control

Procurement for use as a moderate-potency control or calibration standard in EPX enzymatic assays. As established, this compound has a reported IC50 of 360 nM for human EPX , providing a quantitative benchmark for validating assay conditions and comparing the potency of novel inhibitors.

Cancer Stem Cell Research Hit

Sourcing for follow-up studies in cancer stem cell research. This compound has been identified as active in a high-throughput screen for cancer stem cell inhibitors with an activity ≤ 1 µM . This makes it a data-supported starting point for medicinal chemistry optimization campaigns in this specific disease area.

HDAC Inhibitor Building Block

Procurement for use as a synthetic intermediate in the development of novel histone deacetylase (HDAC) inhibitors, as documented in patent literature . Its specific halogen substitution pattern is likely critical for the biological activity of the final target molecules.

BRD4 Bromodomain Binding Reference Tool

Acquisition for use as a reference compound in biophysical or cellular assays evaluating bromodomain inhibition. Its defined binding affinity for BRD4(1) (Kd = 6.90 µM) provides a concrete data point for researchers working on epigenetic protein-protein interaction inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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